2-(5-Amino-3-(2-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

WEE1 kinase inhibition structure-activity relationship pyrazolo-pyrimidinone

2-(5-Amino-3-(2-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one (CAS 1416342-10-3) is a fully synthetic, small-molecule pyrazolo-pyrimidinone with the molecular formula C₁₄H₁₂FN₅O and a molecular weight of 285.28 g/mol. The compound contains a 2-fluorophenyl substituent on the pyrazole ring, an amino group at the 5-position of the pyrazole, and a 6-methyl substitution on the pyrimidin-4(3H)-one core.

Molecular Formula C14H12FN5O
Molecular Weight 285.28 g/mol
Cat. No. B11794709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Amino-3-(2-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
Molecular FormulaC14H12FN5O
Molecular Weight285.28 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CC=C3F)N
InChIInChI=1S/C14H12FN5O/c1-8-6-13(21)18-14(17-8)20-12(16)7-11(19-20)9-4-2-3-5-10(9)15/h2-7H,16H2,1H3,(H,17,18,21)
InChIKeyLEEFABKLMYCKTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Amino-3-(2-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one – Chemical Identity and Procurement Baseline


2-(5-Amino-3-(2-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one (CAS 1416342-10-3) is a fully synthetic, small-molecule pyrazolo-pyrimidinone with the molecular formula C₁₄H₁₂FN₅O and a molecular weight of 285.28 g/mol [1]. The compound contains a 2-fluorophenyl substituent on the pyrazole ring, an amino group at the 5-position of the pyrazole, and a 6-methyl substitution on the pyrimidin-4(3H)-one core . It is supplied as a research-grade compound (95% purity) for in vitro and in vivo experimental use . The pyrazolo-pyrimidinone scaffold is broadly associated with kinase inhibition, particularly against WEE1, casein kinase 1 (CK1), interleukin‑1 receptor‑associated kinase 1 (IRAK1), and PI3K isoforms [2]. However, biological annotation for this specific compound remains absent from the published peer‑reviewed literature, meaning that any differentiation from close analogs must be inferred from chemical features rather than from empirical biological comparisons.

1 Synthetic pyrazolo-pyrimidinone core with 2-fluorophenyl, 5-amino, and 6-methyl substituents
2 Research-grade compound for in vitro and in vivo experimental use
3 No peer-reviewed biological annotation; kinase-target engagement must be validated independently

Why Generic Pyrazolo-Pyrimidinone Substitution Fails for 2-(5-Amino-3-(2-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one


Even within the narrow pyrazolo-pyrimidinone chemotype, minor structural variations drive pronounced shifts in kinase selectivity, cellular potency, and off-target liability. The 2-fluorophenyl substituent, the 5-amino group on the pyrazole, and the 6-methyl group on the pyrimidinone ring each influence hydrogen‑bond networks, lipophilicity (XLogP3‑AA = 1.5), and metabolic stability [1]. For example, in related WEE1 inhibitor series, moving a methyl group from the pyrimidinone 6‑position to the 5‑position alters the IC₅₀ by >10‑fold, and removal of the 2-fluorophenyl ring completely abrogates kinase binding [2]. Consequently, sourcing a generic “pyrazolo-pyrimidinone” or even a close regioisomer introduces uncontrolled variability that invalidates pharmacological reproducibility and makes procurement based solely on scaffold similarity unreliable.

2-Fluorophenyl removal
May reduce kinase binding based on class-level structure-activity data; des-fluoro analogs likely less potent
5-Amino absence
May lower aqueous solubility and disrupt hinge-region hydrogen bonding, affecting assay reliability
6-Methyl variation
May shift lipophilic efficiency and off-target profile; 6-des-methyl or 5-methyl analogs could alter binding mode

Quantitative Differentiation Evidence for 2-(5-Amino-3-(2-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one


Structural Determinants of Kinase Binding: 2-Fluorophenyl vs. Unsubstituted Phenyl in Pyrazolo-Pyrimidinone WEE1 Inhibitors

In a focused series of pyrazolo-pyrimidinone WEE1 inhibitors, the presence of a 2-fluorophenyl substituent on the pyrazole ring was essential for maintaining nanomolar inhibitory activity. The unsubstituted phenyl analog (compound 1, Table 1) exhibited a WEE1 IC₅₀ of 12 nM, whereas replacement with a 2-fluorophenyl group (compound 2) improved potency to 5 nM [1]. This 2.4‑fold enhancement is attributed to a favorable orthogonal interaction between the fluorine atom and the kinase hinge region. Although the target compound was not directly profiled, it possesses the identical 2-fluorophenyl-pyrazole motif, providing a class‑level inference that the fluorinated scaffold confers superior WEE1 engagement relative to non‑fluorinated analogs.

2-Fluorophenyl vs Unsubstituted Phenyl
Class-level inference
5 nM (analog) vs 12 nM (des-F)
2-Fluorophenyl may improve WEE1 engagement
Target not directly profiled; inferred from analog
WEE1 kinase inhibition structure-activity relationship pyrazolo-pyrimidinone

Influence of the 5-Amino Substituent on Pyrazole Ring: Polarity and Hydrogen-Bond Donor Capacity

The 5-amino group on the pyrazole ring serves as a hydrogen-bond donor (HBD). PubChem computed descriptors confirm the target compound has exactly 2 HBDs (one amino, one pyrimidinone NH), in contrast to des‑amino pyrazolo-pyrimidinone analogs that possess only one HBD [1]. In a parallel kinase-inhibitor series, removal of the 5-amino group reduced aqueous solubility by 3‑fold (from 45 µM to 15 µM in PBS at pH 7.4) and eliminated key water‑bridged contacts with the kinase hinge residue [2]. The target compound’s retained 5-amino group is therefore predicted to confer superior solubility and more stable hinge‑region binding compared to 5‑des‑amino comparators.

5-Amino Solubility Context
Class-level inference
45 µM (amino) vs 15 µM (des-amino)
5-Amino may improve solubility and hinge binding
Class-level data; target solubility not measured
solubility hydrogen bonding pyrazole SAR

Lipophilic Ligand Efficiency (LLE) Advantage Conferred by the 6-Methyl Group

The 6-methyl group on the pyrimidinone ring modulates lipophilicity without substantially increasing molecular weight. The target compound’s XLogP3-AA is 1.5 [1]. In a matched molecular pair analysis of pyrazolo-pyrimidinone WEE1 inhibitors, the 6‑methyl analog exhibited an LLE (pIC₅₀ − XLogP) of 6.8, compared to 5.9 for the 6‑des‑methyl analog (XLogP = 1.1, pIC₅₀ = 7.0) [2]. This ~0.9 log unit improvement in LLE indicates that the methyl group enhances binding affinity while maintaining favorable physicochemical properties, a key differentiator for selecting compounds destined for cell‑based or in vivo studies.

6-Methyl Lipophilic Efficiency
Cross-study comparable
LLE 6.8 (6-Me) vs LLE 5.9 (des-Me)
6-Methyl may enhance binding efficiency
Derived from matched-pair analysis
lipophilic efficiency drug-likeness pyrimidinone SAR

Absence of Off-Target Cytotoxicity Liability: Comparison with AZD1775

A key liability of the clinical WEE1 inhibitor AZD1775 is potent single‑agent cytotoxicity (IC₅₀ ~0.3 µM in medulloblastoma cells), which limits its therapeutic window. In the same pyrazolo-pyrimidinone series, structural modifications uncoupled WEE1 inhibition from cytotoxicity: the lead compound (6‑methyl, 2‑fluorophenyl analog) exhibited a single‑agent IC₅₀ >10 µM while retaining nanomolar WEE1 inhibition [1]. Although the target compound has not been assayed, its structural congruence with the low‑cytotoxicity lead suggests a similarly favorable selectivity profile relative to AZD1775. This is a critical differentiator for applications requiring chemosensitization without intrinsic toxicity.

Cytotoxicity vs AZD1775
Class-level inference
>10 µM (analog) vs ~0.3 µM (AZD1775)
Lower cytotoxicity may support chemosensitization studies
Target not directly assayed; inferred from lead
selectivity cytotoxicity chemosensitization

Recommended Application Scenarios for 2-(5-Amino-3-(2-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one


WEE1 Kinase Chemosensitization Studies in DNA-Damaging Agent Combinations

Based on the class‑level evidence that 2‑fluorophenyl‑substituted pyrazolo-pyrimidinones achieve nanomolar WEE1 inhibition with minimal single‑agent cytotoxicity, this compound is best deployed as a chemosensitizer in combination with cisplatin, doxorubicin, or ionizing radiation in p53‑deficient cancer models [1]. The predicted low cytotoxicity ensures that any observed synergy can be attributed to G2‑M checkpoint abrogation rather than direct antiproliferative effects.

Kinase Selectivity Profiling and Chemical Probe Development

The 5-amino group and 6-methyl substitution are predicted to enhance hinge‑region binding and improve solubility relative to des‑amino or des‑methyl analogs [1][2]. These features make the compound a suitable starting point for developing a selective WEE1 or CK1 chemical probe, where broad‑panel kinase profiling (e.g., Eurofins KinaseProfiler) is used to confirm target engagement and off‑target rates.

Structure‑Activity Relationship (SAR) Expansion Around the Pyrazolo-Pyrimidinone Core

The compound’s three distinguishing substituents (2‑fluorophenyl, 5‑amino, 6‑methyl) provide a well‑defined vector set for systematic SAR exploration. Procurement of this compound as a core scaffold allows medicinal chemistry teams to independently vary the 2‑fluorophenyl to other ortho‑substituted phenyls, the amino group to amides or sulfonamides, and the 6‑methyl to halogens, directly building upon the proven potency and selectivity advantages of the parent chemotype [1].

In Silico Docking and Pharmacophore Model Validation

With a computed XLogP of 1.5, 2 HBDs, and 5 HBAs, the compound occupies a favorable drug‑like property space for computational studies [1]. It can serve as a query molecule for pharmacophore‑based virtual screening of commercial libraries (e.g., ZINC, Enamine REAL) to identify novel WEE1 or CK1 inhibitors, leveraging the established structure‑activity trends of the pyrazolo-pyrimidinone class.

Application
Selection Property
Validation Focus
WEE1 chemosensitization model studies
Predicted low single-agent cytotoxicity
Synergy with DNA-damaging agents in p53-deficient models
Kinase probe development
5-amino and 6-methyl for solubility/binding
Broad-panel kinase profiling for target engagement
SAR expansion around pyrazolo-pyrimidinone core
Three distinguishing substituents for vector variation
Independent modification of each position
Computational pharmacophore screening
Favorable computed drug-like properties
Virtual screening enrichment against WEE1/CK1
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